Icmt-IN-51

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H26FNO |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-2-fluoroaniline |

InChI |

InChI=1S/C21H26FNO/c1-20(2)16-21(13-15-24-20,17-8-4-3-5-9-17)12-14-23-19-11-7-6-10-18(19)22/h3-11,23H,12-16H2,1-2H3 |

InChI Key |

NHBCEQGGHZLLPP-UHFFFAOYSA-N |

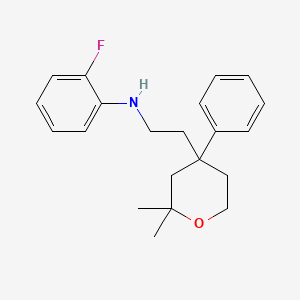

Canonical SMILES |

CC1(CC(CCO1)(CCNC2=CC=CC=C2F)C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Icmt-IN-51

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icmt-IN-51, also identified as compound 43, is a potent small molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT). This enzyme catalyzes the final and essential step in the post-translational modification of many key cellular proteins, including the Ras superfamily of small GTPases. By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, leading to downstream effects on cellular signaling pathways that are critical in oncogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of ICMT. ICMT is responsible for the methylation of the carboxyl group of a C-terminal prenylated cysteine residue on its substrate proteins. This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the protein's proper anchoring to the plasma membrane or other cellular membranes.

By inhibiting ICMT, this compound prevents this crucial methylation step. As a result, substrate proteins, most notably members of the Ras family (K-Ras, N-Ras, H-Ras), are not correctly processed. This leads to their mislocalization from the plasma membrane to the cytosol. Since membrane association is a prerequisite for Ras to engage with its downstream effectors, the inhibition of ICMT by this compound effectively abrogates Ras-mediated signaling.

Signaling Pathway Perturbation

The inhibition of ICMT by this compound leads to the disruption of multiple oncogenic signaling pathways that are dependent on Ras and other prenylated proteins. The primary pathway affected is the MAPK/ERK pathway, a critical regulator of cell proliferation, differentiation, and survival. Additionally, the PI3K/AKT/mTOR pathway, which governs cell growth, metabolism, and apoptosis, is also attenuated due to the mislocalization of Ras.

The Role of Icmt-IN-51 (Cysmethynil) as a Potent Inhibitor of Isoprenylcysteine Carboxyl Methyltransferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (ICMT) represents a critical enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases. These proteins are pivotal in signal transduction pathways that govern cell proliferation, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making the enzymes involved in its processing attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of Icmt-IN-51, also known as Cysmethynil, a potent and specific inhibitor of ICMT. We will delve into its mechanism of action, present quantitative data on its inhibitory activity, detail relevant experimental protocols, and visualize key cellular pathways and experimental workflows.

Introduction to Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

ICMT is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the prenylation pathway of proteins containing a C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid). This three-step process involves:

-

Prenylation: The addition of a farnesyl or geranylgeranyl isoprenoid lipid to the cysteine residue by farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase).

-

Proteolysis: The removal of the -aaX tripeptide by the Ras-converting enzyme 1 (Rce1).

-

Methylation: The carboxylmethylation of the now-exposed prenylated cysteine by ICMT, using S-adenosylmethionine (SAM) as the methyl donor.

This series of modifications increases the hydrophobicity of the C-terminus, facilitating the protein's localization to cellular membranes, which is essential for its biological activity. Notably, all four Ras isoforms (H-Ras, N-Ras, and the two splice variants of K-Ras) undergo this processing.

This compound (Cysmethynil): A Specific ICMT Inhibitor

This compound, more commonly known as Cysmethynil, is a cell-permeable, indole-based small molecule that has been identified as a potent and specific inhibitor of ICMT. Its chemical formula is C₂₅H₃₂N₂O and it has a molar mass of 376.54 g/mol .

Mechanism of Action

Cysmethynil acts as a competitive inhibitor with respect to the isoprenylated cysteine substrate and is non-competitive with the methyl donor, S-adenosylmethionine. By binding to ICMT, Cysmethynil prevents the methylation of prenylated proteins. This inhibition leads to the accumulation of unmethylated, prenylated proteins, which are often mislocalized within the cell and are unable to perform their normal functions. A key consequence of ICMT inhibition by Cysmethynil is the disruption of Ras trafficking to the plasma membrane, thereby attenuating downstream signaling pathways crucial for cancer cell growth and survival.[1]

Quantitative Inhibitory Data

The potency of Cysmethynil as an ICMT inhibitor has been characterized in various biochemical and cell-based assays. The following table summarizes the key quantitative data.

| Parameter | Value | Cell Line/System | Substrate | Reference |

| IC₅₀ | 2.4 µM | in vitro enzyme assay | N-acetyl-S-farnesyl-L-cysteine | [1][2] |

| IC₅₀ | <200 nM | in vitro enzyme assay | Biotin-S-farnesyl-L-cysteine | [3] |

| Kᵢ | 0.14 µM | in vitro enzyme assay | N/A | [3] |

| Cell Viability IC₅₀ | 16.8 - 23.3 µM | Various cancer cell lines | N/A | [2] |

| EC₅₀ (Cell Growth) | 20 µM | RAS-mutant cell lines | N/A | [2] |

Key Signaling Pathways Affected by this compound (Cysmethynil)

The primary downstream effect of ICMT inhibition is the disruption of signaling pathways that are dependent on membrane-localized proteins, most notably the Ras-MAPK and PI3K-Akt pathways.

Figure 1. Simplified diagram of the Ras signaling pathway and the inhibitory action of this compound (Cysmethynil).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound (Cysmethynil).

ICMT Enzyme Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of Cysmethynil to inhibit the enzymatic activity of ICMT.

Workflow:

Figure 2. Workflow for a typical ICMT enzyme inhibition assay.

Methodology:

-

Reagents:

-

Purified recombinant human ICMT enzyme.

-

Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

-

Substrate: Biotin-S-farnesyl-L-cysteine (or N-acetyl-S-farnesyl-L-cysteine).

-

Methyl Donor: S-adenosyl-L-[methyl-³H]methionine ([³H]SAM).

-

This compound (Cysmethynil) dissolved in DMSO.

-

Stop Solution: e.g., 1 M HCl.

-

Scintillation cocktail.

-

-

Procedure:

-

In a microtiter plate, add assay buffer, purified ICMT enzyme, and varying concentrations of Cysmethynil (or DMSO for control).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding the substrate and [³H]SAM.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Transfer the reaction mixture to a scintillation vial containing scintillation cocktail.

-

Measure the incorporation of [³H] into the substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of ICMT inhibition for each concentration of Cysmethynil relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of Cysmethynil on cancer cells.

Methodology (MTT Assay):

-

Materials:

-

Cancer cell line of interest (e.g., PC-3 prostate cancer cells).

-

Complete cell culture medium.

-

96-well cell culture plates.

-

This compound (Cysmethynil) stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Cysmethynil for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

-

Plot the percentage of viability against the logarithm of the Cysmethynil concentration and calculate the IC₅₀ value.

-

Western Blot Analysis for Ras Localization

This experiment is designed to visualize the effect of Cysmethynil on the subcellular localization of Ras proteins.

Workflow:

Figure 3. Workflow for Western blot analysis of Ras subcellular localization.

Methodology:

-

Cell Treatment and Fractionation:

-

Culture cancer cells and treat with Cysmethynil or vehicle control for an appropriate time.

-

Harvest the cells and perform subcellular fractionation to separate the membrane and cytosolic fractions using a commercially available kit or a standard protocol involving differential centrifugation.

-

-

Western Blotting:

-

Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for a Ras isoform (e.g., anti-Pan-Ras).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use loading controls specific for each fraction (e.g., Na+/K+-ATPase for the membrane fraction and GAPDH for the cytosolic fraction) to ensure equal loading.

-

Conclusion

This compound (Cysmethynil) is a valuable research tool for studying the biological roles of ICMT and the consequences of its inhibition. Its ability to disrupt Ras localization and downstream signaling provides a strong rationale for the continued investigation of ICMT inhibitors as potential therapeutic agents for Ras-driven cancers. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore the potential of ICMT inhibition in their own studies.

References

The Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition in Cell Signaling: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a significant number of proteins, including the Ras superfamily of small GTPases. By catalyzing the final step in the prenylation pathway, ICMT facilitates the proper membrane localization and subsequent signaling activity of its substrates. Inhibition of ICMT has emerged as a promising therapeutic strategy, particularly in oncology, by disrupting aberrant signaling cascades that drive cellular proliferation and survival. This technical guide provides an in-depth analysis of the role of ICMT in cell signaling pathways, with a focus on the molecular consequences of its inhibition by small-molecule compounds. While this document addresses the broader class of ICMT inhibitors, it is important to note that a specific inhibitor designated "Icmt-IN-51" is not documented in the public scientific literature. The data and methodologies presented herein are based on well-characterized ICMT inhibitors such as C75 and cysmethynil.

Introduction to ICMT and Protein Prenylation

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum.[1][2][3] It catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of a C-terminal S-farnesylcysteine or S-geranylgeranylcysteine residue on substrate proteins.[4] This methylation is the terminal step of a three-part post-translational modification process known as prenylation, which is essential for the biological activity of numerous signaling proteins.[4]

The substrates for ICMT are characterized by a C-terminal "CAAX" motif, where 'C' is cysteine, 'A' is typically an aliphatic amino acid, and 'X' can be one of several amino acids.[4][5] The prenylation pathway involves:

-

Isoprenoid Addition: A farnesyl or geranylgeranyl lipid group is attached to the cysteine residue by farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase), respectively.[4]

-

Proteolytic Cleavage: The terminal three amino acids (AAX) are cleaved by a specific protease, Ras converting enzyme 1 (RCE1).[4]

-

Carboxyl Methylation: ICMT methylates the newly exposed isoprenylcysteine.[4]

This series of modifications increases the hydrophobicity of the protein's C-terminus, facilitating its association with cellular membranes, which is a prerequisite for its participation in signal transduction.[5][6]

ICMT in Cell Signaling Pathways

The most well-studied substrates of ICMT are members of the Ras superfamily of small GTPases (e.g., KRAS, HRAS, NRAS).[6][7][8] These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[6][7] Proper localization of Ras proteins to the plasma membrane is absolutely dependent on the completion of the prenylation pathway, including the final methylation step by ICMT.[5][6]

Inhibition of ICMT leads to the accumulation of unmethylated, prenylated proteins. This seemingly subtle change has profound consequences for their subcellular localization and function. For instance, unmethylated Ras proteins are mislocalized from the plasma membrane to endomembranes, including the endoplasmic reticulum and Golgi apparatus.[5][9] This mislocalization prevents their interaction with upstream activators and downstream effectors, thereby attenuating their signaling output.

The primary signaling cascades affected by ICMT inhibition are the major downstream effector pathways of Ras:

-

The Mitogen-Activated Protein Kinase (MAPK) Pathway: This cascade, often referred to as the Ras-Raf-MEK-ERK pathway, is a central regulator of cell proliferation and differentiation.[10] By preventing Ras from reaching the plasma membrane, ICMT inhibitors effectively block the activation of Raf kinases and the subsequent phosphorylation cascade, leading to decreased ERK activity.[5]

-

The Phosphoinositide 3-Kinase (PI3K)-Akt Pathway: This pathway is critical for cell survival, growth, and metabolism.[10] Ras can directly activate the p110 catalytic subunit of PI3K.[10] Inhibition of ICMT disrupts this interaction, leading to reduced production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent downstream signaling through PDK1 and Akt.[6][10]

Beyond Ras, other ICMT substrates are also implicated in various signaling contexts, including Rho family GTPases, which are key regulators of the actin cytoskeleton and cell motility.[11]

Quantitative Data on ICMT Inhibitors

The development of small-molecule inhibitors of ICMT has provided valuable tools to probe its function and has opened avenues for therapeutic intervention. Below is a summary of quantitative data for the well-characterized ICMT inhibitor C75.

| Inhibitor | Target | IC50 | Cell-Based Effects | Reference |

| C75 | ICMT | 0.5 µM | Delays senescence and stimulates proliferation of late-passage Hutchinson-Gilford progeria syndrome (HGPS) cells. Causes mislocalization of the RAS oncogene. | [12][13] |

Experimental Protocols

The study of ICMT and its inhibitors relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments frequently cited in the literature.

In Vitro ICMT Inhibition Assay

This assay measures the enzymatic activity of ICMT and its inhibition by test compounds.

Principle: The assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) to a prenylated substrate.

Materials:

-

Recombinant human ICMT enzyme

-

[³H]SAM (radiolabeled methyl donor)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) or Biotin-S-farnesyl-L-cysteine (BFC) (prenylated substrate)

-

Test inhibitor compound (e.g., C75)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, the prenylated substrate, and varying concentrations of the test inhibitor.

-

Initiate the reaction by adding recombinant ICMT and [³H]SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Extract the methylated, hydrophobic product using an organic solvent (e.g., ethyl acetate).

-

Quantify the amount of incorporated radioactivity in the organic phase using a scintillation counter.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Ras Localization Assay

This assay visualizes the subcellular localization of Ras proteins upon treatment with an ICMT inhibitor.

Principle: A fluorescently tagged Ras protein (e.g., GFP-HRAS) is expressed in cells. The localization of the fluorescent signal is monitored by microscopy following treatment with an ICMT inhibitor.

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Expression vector for GFP-tagged Ras

-

Transfection reagent

-

ICMT inhibitor

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate.

-

Transfect the cells with the GFP-Ras expression vector.

-

Allow cells to express the protein for 24-48 hours.

-

Treat the cells with the ICMT inhibitor or vehicle control for a specified duration (e.g., 24 hours).

-

Fix the cells with paraformaldehyde and mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope.

-

Analyze the images to determine the subcellular localization of GFP-Ras (plasma membrane vs. intracellular compartments).

Western Blot Analysis of Signaling Pathways

This technique is used to assess the phosphorylation status and total protein levels of key components of signaling pathways affected by ICMT inhibition.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of signaling proteins (e.g., ERK, Akt).

Materials:

-

Cell line of interest

-

ICMT inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with the ICMT inhibitor for the desired time.

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: The protein prenylation pathway and the point of intervention by ICMT inhibitors.

Caption: Overview of Ras signaling pathways and the impact of ICMT inhibition.

Caption: A typical experimental workflow for analyzing the effects of ICMT inhibitors on cell signaling.

Conclusion

The inhibition of ICMT represents a compelling strategy for modulating the activity of key signaling proteins, most notably the Ras GTPases. By preventing the final step in protein prenylation, small-molecule inhibitors of ICMT induce the mislocalization of these proteins, thereby attenuating downstream signaling through critical pathways such as the MAPK and PI3K-Akt cascades. This disruption of oncogenic signaling provides a strong rationale for the continued development and investigation of ICMT inhibitors as potential therapeutic agents. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further explore the role of ICMT in cellular signaling and to evaluate the efficacy of novel inhibitory compounds.

References

- 1. ICMT - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. genecards.org [genecards.org]

- 4. Item - STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 5. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RAS Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 7. Ras GTPase - Wikipedia [en.wikipedia.org]

- 8. RAS signaling networks (Chapter 12) - Systems Biology of Cancer [cambridge.org]

- 9. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RAS signaling pathways, mutations and their role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ICMT inhibitor C75 | ICMT inhibitor | Probechem Biochemicals [probechem.com]

- 13. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]

The Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition in Protein Prenylation and Cellular Localization: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide provides a comprehensive overview of the effects of inhibiting Isoprenylcysteine Carboxyl Methyltransferase (ICMT) on protein prenylation and cellular localization. Extensive searches for a specific inhibitor designated "Icmt-IN-51" did not yield any publicly available data. Therefore, this document will focus on the well-characterized effects of known ICMT inhibitors, such as cysmethynil and its analogs, to illustrate the core principles and experimental methodologies relevant to this target class.

Introduction: The Critical Role of ICMT in Post-Translational Modification

Protein prenylation is a crucial series of post-translational modifications that facilitate the membrane association and proper function of a multitude of signaling proteins. This process involves the attachment of isoprenoid lipids, such as farnesyl or geranylgeranyl groups, to a cysteine residue within a C-terminal "CaaX" motif of a target protein. Following isoprenoid attachment, the "-aaX" tripeptide is cleaved by Ras converting enzyme 1 (RCE1), and the newly exposed isoprenylcysteine is then carboxylmethylated by Isoprenylcysteine Carboxyl Methyltransferase (ICMT).[1] This final methylation step, occurring at the endoplasmic reticulum, is critical for neutralizing the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and promoting the protein's affinity for the plasma membrane.[2][3]

A prime example of proteins undergoing this essential modification are the RAS GTPases (KRAS, NRAS, HRAS), key regulators of cell proliferation, differentiation, and survival.[1] Aberrant RAS signaling is a hallmark of many cancers, making the enzymes involved in its processing, including ICMT, attractive targets for therapeutic intervention.[1][2] Inhibition of ICMT disrupts the proper localization and function of RAS and other CaaX-containing proteins, leading to downstream effects on signaling pathways such as the MAPK cascade.[1] This disruption can result in reduced cell growth, induction of apoptosis, and compromised DNA damage repair.[1]

Signaling Pathways and Experimental Workflow

To understand the impact of ICMT inhibition, it is essential to visualize the protein prenylation pathway and the experimental approaches used to study the effects of inhibitors.

Caption: Protein Prenylation Pathway and Point of ICMT Inhibition.

References

Preliminary Studies on the Biological Activity of Icmt-IN-51: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "Icmt-IN-51" is not publicly available in the current scientific literature. The following guide is based on the known biological roles of its putative target, Isoprenylcysteine carboxyl methyltransferase (ICMT), and data from studies of other ICMT inhibitors. This document serves as a foundational resource to anticipate the potential biological activities and experimental considerations for a novel ICMT inhibitor like this compound.

Introduction to ICMT and Its Therapeutic Potential

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme that catalyzes the final step in the post-translational modification of a number of key cellular proteins. This process, known as prenylation, is crucial for the proper localization and function of these proteins, many of which are involved in critical signaling pathways regulating cell growth, differentiation, and proliferation.

Key substrates of ICMT include small GTPases such as Ras and Rho family members, which are well-established proto-oncogenes. By methylating the C-terminal prenylcysteine, ICMT facilitates their anchoring to the cell membrane, a prerequisite for their signaling activity. Dysregulation of these pathways is a hallmark of many human cancers, making ICMT a compelling target for therapeutic intervention.[1]

Furthermore, ICMT has been implicated in the pathogenesis of Hutchinson-Gilford progeria syndrome (HGPS), a rare and fatal genetic disorder characterized by accelerated aging. The disease is caused by the accumulation of a farnesylated and methylated form of prelamin A, called progerin. Inhibition of ICMT has been shown to delay the senescence of HGPS cells, suggesting another therapeutic avenue for ICMT inhibitors.[2]

Anticipated Biological Activities of an ICMT Inhibitor (e.g., this compound)

Based on the function of ICMT, a potent and selective inhibitor such as this compound is expected to exhibit a range of biological activities, primarily centered around the disruption of prenylated protein function.

Anti-Cancer Activity

-

Inhibition of Cell Proliferation: By blocking the function of oncogenic proteins like Ras, an ICMT inhibitor would be expected to arrest the cell cycle and inhibit the proliferation of cancer cells.

-

Induction of Apoptosis: Disruption of survival signaling pathways downstream of Ras and other GTPases could lead to the induction of programmed cell death in malignant cells.

-

Suppression of Metastasis and Invasion: ICMT has been shown to promote the formation of invadopodia, which are actin-rich protrusions that enable cancer cells to invade surrounding tissues.[1] An ICMT inhibitor would likely impair this process, thereby reducing the metastatic potential of tumors.

Anti-Senescence Activity in HGPS

-

Reduction of Progerin-Induced Cellular Defects: By preventing the methylation of progerin, an ICMT inhibitor could mitigate its toxic effects on the nuclear lamina, thereby improving nuclear morphology and function.[2]

-

Restoration of Cellular Proliferation: Studies with other ICMT inhibitors have demonstrated an increase in the proliferation of HGPS fibroblasts, suggesting a potential to counteract the premature aging phenotype.[2]

Proposed Experimental Protocols for Characterizing this compound

The following section outlines key experimental methodologies that would be essential for the preclinical evaluation of a novel ICMT inhibitor like this compound.

In Vitro Characterization

Table 1: In Vitro Assays for this compound

| Assay | Purpose | Key Parameters Measured |

| ICMT Enzyme Inhibition Assay | To determine the direct inhibitory activity of this compound against the ICMT enzyme. | IC50 (half-maximal inhibitory concentration) |

| Cell Proliferation Assay (e.g., MTT, BrdU) | To assess the effect of this compound on the growth of cancer cell lines. | GI50 (half-maximal growth inhibition) |

| Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) | To determine if this compound induces programmed cell death. | Percentage of apoptotic cells |

| Cell Migration and Invasion Assays (e.g., Transwell assay) | To evaluate the impact of this compound on cancer cell motility and invasive potential. | Number of migrated/invaded cells |

| Western Blot Analysis | To confirm the inhibition of ICMT activity by observing the accumulation of unmethylated substrates (e.g., prelamin A).[2] | Protein expression levels |

-

Preparation of Reagents:

-

Recombinant human ICMT enzyme.

-

A fluorescently or radioactively labeled prenylated peptide substrate.

-

S-adenosyl-L-methionine (SAM) as a methyl donor.

-

Assay buffer and stop solution.

-

Serial dilutions of this compound.

-

-

Assay Procedure:

-

Incubate the ICMT enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding the substrate and SAM.

-

Allow the reaction to proceed for a defined period at a controlled temperature.

-

Terminate the reaction using the stop solution.

-

Quantify the product formation using an appropriate detection method (e.g., fluorescence plate reader, scintillation counter).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Evaluation

Table 2: In Vivo Models for this compound

| Model | Purpose | Key Parameters Measured |

| Cancer Cell Line Xenograft Model | To assess the anti-tumor efficacy of this compound in a living organism. | Tumor volume, tumor weight, survival rate |

| Metastasis Model (e.g., tail vein injection) | To evaluate the effect of this compound on the formation of distant metastases.[1] | Number and size of metastatic nodules |

| HGPS Mouse Model | To determine the therapeutic potential of this compound in ameliorating progeria-like phenotypes.[2] | Body weight, survival, cellular senescence markers |

Signaling Pathways and Experimental Workflows

The Role of ICMT in Protein Prenylation and Signaling

The following diagram illustrates the central role of ICMT in the final step of protein prenylation, which is critical for the function of key signaling proteins like Ras.

Caption: The role of ICMT in the final step of protein prenylation.

Experimental Workflow for Preclinical Evaluation of this compound

This diagram outlines a logical progression for the preclinical assessment of a novel ICMT inhibitor.

Caption: Preclinical evaluation workflow for an ICMT inhibitor.

Conclusion

While specific data on this compound is not yet available, the established roles of its target, ICMT, in cancer and progeria provide a strong rationale for its development as a therapeutic agent. The experimental framework outlined in this guide offers a comprehensive approach to characterizing the biological activity and preclinical potential of this and other novel ICMT inhibitors. Future studies will be crucial to validate these hypotheses and to establish the safety and efficacy profile of this compound.

References

The Role of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibition in Disrupting Ras Signaling and Oncogenesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ras family of small GTPases are critical regulators of cellular growth, proliferation, and survival. Aberrant Ras signaling, frequently driven by oncogenic mutations, is a hallmark of numerous human cancers. The proper localization and function of Ras proteins are dependent on a series of post-translational modifications, culminating in carboxyl methylation by Isoprenylcysteine Carboxyl Methyltransferase (Icmt). Inhibition of Icmt has emerged as a promising therapeutic strategy to disrupt oncogenic Ras signaling. This technical guide provides an in-depth analysis of the impact of Icmt inhibition on Ras signaling and oncogenesis, with a focus on the well-characterized inhibitor, cysmethynil, as a representative molecule for the class of Icmt inhibitors. While the specific compound "Icmt-IN-51" did not yield public data, the principles and methodologies described herein are directly applicable to the evaluation of novel Icmt inhibitors.

Introduction: The Critical Role of Icmt in Ras Processing

Ras proteins undergo a four-step post-translational modification process at their C-terminal CAAX motif to become fully functional and localize to the plasma membrane where they exert their signaling activity.

-

Prenylation: A farnesyl or geranylgeranyl isoprenoid lipid is attached to the cysteine residue of the CAAX box.

-

Proteolysis: The -AAX amino acids are cleaved by Ras-converting enzyme 1 (Rce1).

-

Methylation: The newly exposed carboxyl group of the farnesylcysteine is methylated by Icmt.[1][2]

-

Palmitoylation: A second lipid modification that occurs on some Ras isoforms.

Carboxyl methylation by Icmt is a critical step that increases the hydrophobicity of the C-terminus, facilitating the anchoring of Ras to the plasma membrane.[2] Disruption of this step leads to the mislocalization of Ras, thereby impairing its ability to activate downstream effector pathways.[1][3]

Mechanism of Action: Icmt Inhibition Disrupts Ras Signaling

Icmt inhibitors act by blocking the final methylation step in Ras processing. This leads to an accumulation of unmethylated, prenylated Ras proteins which are unable to efficiently localize to the plasma membrane.[3] The mislocalization of Ras disrupts the activation of its key downstream signaling cascades, including the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cancer cell proliferation, survival, and growth.[4]

Figure 1: Impact of Icmt Inhibition on the Ras Signaling Pathway.

Quantitative Data on Icmt Inhibitors

The potency of Icmt inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the Icmt enzyme and their anti-proliferative effects on cancer cell lines. The following tables summarize key quantitative data for the well-studied Icmt inhibitor, cysmethynil.

| Parameter | Value | Description | Reference |

| IC50 (Icmt enzyme) | 2.4 µM | Half-maximal inhibitory concentration against the Isoprenylcysteine Carboxyl Methyltransferase enzyme. | [1][2] |

| Ki | 2.39 ± 0.02 µM | Dissociation constant of the initial enzyme-inhibitor complex. | [5] |

| Ki * | 0.14 ± 0.01 µM | Overall dissociation constant of the inhibitor for the final high-affinity complex. | [5] |

Table 1: Enzymatic Inhibition Constants for Cysmethynil

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |

| PC3 | Prostate Cancer | 20-30 µM (time-dependent) | 1-6 days | [1] |

| HepG2 | Liver Cancer | 19.3 µM | 72 hours | [1] |

| IMR-90 | Normal Fibroblast | 29.2 µM | 72 hours | [1] |

| Various Cell Lines | - | 16.8-23.3 µM | Not Specified | [2] |

Table 2: Anti-proliferative Activity of Cysmethynil in Human Cell Lines

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of Icmt inhibitors. The following sections outline the methodologies for key assays.

Icmt Inhibition Assay (Scintillation Proximity Assay)

This assay is used to determine the in vitro potency of compounds against the Icmt enzyme.

Figure 2: Workflow for Icmt Inhibition Scintillation Proximity Assay.

Methodology:

-

Reagents: Recombinant human Icmt enzyme, biotin-farnesyl-l-cysteine (substrate), [3H]-S-adenosylmethionine (AdoMet), test compound (e.g., this compound), and streptavidin-coated scintillation proximity assay (SPA) beads.

-

Procedure: a. In a microplate, combine the Icmt enzyme, biotin-farnesyl-l-cysteine, and [3H]-AdoMet in an appropriate assay buffer. b. Add the test compound at various concentrations or a vehicle control. c. Incubate the plate to allow the methylation reaction to proceed. d. Stop the reaction and add the streptavidin-coated SPA beads. e. Incubate to allow the biotinylated substrate (both methylated and unmethylated) to bind to the beads. f. When the radiolabeled methyl group is transferred to the substrate, it is brought into close proximity to the scintillant in the beads, generating a light signal. g. Measure the signal using a scintillation counter. h. The IC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.[6]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of Icmt inhibitors on the metabolic activity and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the Icmt inhibitor (e.g., this compound) or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[4][7]

Western Blotting for Ras Localization and Signaling

Western blotting is used to assess the impact of Icmt inhibition on the subcellular localization of Ras and the phosphorylation status of downstream signaling proteins.

Figure 3: General Workflow for Western Blotting Analysis.

Methodology:

-

Cell Lysis and Fractionation: a. Treat cells with the Icmt inhibitor or vehicle. b. Harvest the cells and perform subcellular fractionation to separate the membrane and cytosolic fractions.

-

Protein Quantification: Determine the protein concentration of each fraction using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: a. Separate equal amounts of protein from each fraction by SDS-polyacrylamide gel electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for Ras, phosphorylated ERK (p-ERK), phosphorylated AKT (p-AKT), and a loading control (e.g., GAPDH for cytosolic fraction, Na+/K+ ATPase for membrane fraction). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative abundance of Ras in each fraction and the phosphorylation levels of downstream signaling proteins.

Conclusion and Future Directions

The inhibition of Icmt represents a compelling strategy for targeting Ras-driven cancers. By preventing the final step of Ras post-translational modification, Icmt inhibitors effectively disrupt Ras localization and downstream oncogenic signaling. The data on cysmethynil demonstrates the potential of this class of compounds to inhibit cancer cell growth. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of novel Icmt inhibitors like this compound. Future research should focus on optimizing the potency and pharmacokinetic properties of Icmt inhibitors to advance these promising therapeutic agents into clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cysmethynil | Other Transferases | Tocris Bioscience [tocris.com]

- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

Methodological & Application

Application Notes and Protocols for Icmt-IN-51 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases.[1][2][3] This enzyme catalyzes the final step in the prenylation pathway, the carboxyl methylation of a C-terminal isoprenylcysteine residue.[4] This modification is essential for the proper subcellular localization and function of these proteins, many of which are key regulators of signal transduction pathways controlling cell proliferation, differentiation, and survival.[1][3] Dysregulation of ICMT activity has been implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention.[1][2] Icmt-IN-51 is a potent and specific inhibitor of ICMT, designed for the investigation of its biological roles and as a potential lead compound for drug development.[5] These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize ICMT inhibitors.

Signaling Pathway

ICMT is an integral membrane protein located in the endoplasmic reticulum.[6] It plays a crucial role in the maturation of proteins that have undergone prenylation, a lipid modification that anchors them to cellular membranes. The most well-studied substrates of ICMT are the Ras proteins (K-Ras, H-Ras, N-Ras). The canonical Ras signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to the recruitment of Son of Sevenless (SOS), a guanine nucleotide exchange factor (GEF), which promotes the exchange of GDP for GTP on Ras. GTP-bound Ras is in its active state and can then recruit and activate downstream effector proteins, such as Raf kinases, which in turn activate the MEK-ERK cascade, ultimately leading to changes in gene expression that promote cell growth and proliferation.[7] The proper localization of Ras to the plasma membrane is a prerequisite for its signaling activity and is dependent on the post-translational modifications facilitated by farnesyltransferase or geranylgeranyltransferase I, RCE1, and finally ICMT. By inhibiting ICMT, this compound prevents the final methylation step, leading to the mislocalization of Ras and subsequent attenuation of its downstream signaling.

High-Throughput Screening (HTS) Assay

A robust HTS assay is essential for the discovery of novel ICMT inhibitors. A common and effective method is a biochemical assay that measures the enzymatic activity of ICMT. One such established method is the Scintillation Proximity Assay (SPA).[2] This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a biotinylated isoprenylcysteine substrate.

HTS Assay Workflow

The workflow for an HTS campaign to identify ICMT inhibitors can be broken down into several key stages: assay development and validation, primary screening, confirmation of hits, and dose-response analysis.

Quantitative Data Summary

The following tables provide representative data that would be generated during an HTS campaign for ICMT inhibitors.

Table 1: HTS Assay Validation Parameters

| Parameter | Value | Description |

| Z' Factor | 0.75 | A measure of assay quality, with >0.5 being excellent for HTS. |

| Signal-to-Background (S/B) Ratio | 12 | The ratio of the signal from the uninhibited enzyme to the background signal. |

| Coefficient of Variation (%CV) | < 10% | A measure of the variability of the assay signal. |

Table 2: Primary Screening Results (Illustrative)

| Compound ID | % Inhibition at 10 µM | Hit (Yes/No) |

| Cmpd-001 | 85.2 | Yes |

| Cmpd-002 | 12.5 | No |

| Cmpd-003 | 92.1 | Yes |

| ... | ... | ... |

| This compound (Control) | 98.5 | Yes |

Table 3: Dose-Response Data for this compound (Illustrative)

| Concentration (nM) | % Inhibition |

| 1 | 15.3 |

| 10 | 48.9 |

| 50 | 85.7 |

| 100 | 95.2 |

| 500 | 99.1 |

| IC50 (nM) | 12.5 |

Experimental Protocols

Protocol 1: ICMT Scintillation Proximity Assay (SPA) for HTS

This protocol describes a 384-well plate-based SPA for the high-throughput screening of ICMT inhibitors.

Materials:

-

Human recombinant ICMT enzyme

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Biotinylated N-acetyl-S-farnesyl-L-cysteine (AFC) substrate

-

Streptavidin-coated SPA beads

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

This compound (as a positive control)

-

DMSO (for compound dilution)

-

384-well white, opaque microplates

-

Microplate scintillation counter

Procedure:

-

Compound Plating:

-

Prepare a stock solution of this compound and library compounds in 100% DMSO.

-

Using an acoustic dispenser, transfer 50 nL of each compound solution to the wells of a 384-well assay plate. For control wells, dispense 50 nL of DMSO.

-

-

Enzyme and Substrate Preparation:

-

Prepare a master mix containing the ICMT enzyme and the biotinylated AFC substrate in assay buffer. The final concentrations in the assay should be optimized, for example, 5 nM ICMT and 100 nM AFC.

-

Add 10 µL of the enzyme/substrate mix to each well of the assay plate.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

-

Reaction Initiation:

-

Prepare a solution of [³H]-SAM in assay buffer. The final concentration should be at its Km value for the enzyme to ensure sensitivity to competitive inhibitors.

-

Add 5 µL of the [³H]-SAM solution to each well to start the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Reaction Termination and Detection:

-

Prepare a suspension of streptavidin-coated SPA beads in a stop buffer containing a high concentration of non-radioactive SAM (e.g., 1 mM).

-

Add 10 µL of the SPA bead suspension to each well to stop the reaction and capture the biotinylated product.

-

Incubate the plate at room temperature for 30 minutes to allow the beads to settle.

-

Measure the scintillation signal using a microplate scintillation counter.

-

Protocol 2: Cell-Based Ras Localization Assay

This protocol provides a method to assess the effect of ICMT inhibitors on the subcellular localization of Ras, a downstream cellular readout of ICMT activity.

Materials:

-

Cancer cell line with a high level of Ras signaling (e.g., MIA PaCa-2)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS

-

GFP-tagged Ras construct (e.g., pEGFP-K-Ras)

-

Transfection reagent

-

This compound

-

Hoechst 33342 (for nuclear staining)

-

High-content imaging system

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well imaging plate at a density that will result in 60-70% confluency at the time of imaging.

-

Allow cells to adhere overnight.

-

-

Transfection:

-

Transfect the cells with the GFP-Ras construct according to the manufacturer's protocol for the transfection reagent.

-

Incubate for 24 hours to allow for protein expression.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the transfection medium and add the medium containing the different concentrations of the inhibitor. Include a DMSO vehicle control.

-

Incubate for 18-24 hours.

-

-

Staining and Imaging:

-

Add Hoechst 33342 to the wells to stain the nuclei and incubate for 15 minutes.

-

Wash the cells with PBS.

-

Acquire images using a high-content imaging system, capturing both the GFP (Ras) and DAPI (nuclei) channels.

-

-

Image Analysis:

-

Use image analysis software to quantify the localization of the GFP-Ras signal.

-

Define cellular compartments (plasma membrane, cytoplasm, nucleus) based on the staining.

-

Calculate the ratio of plasma membrane to cytoplasmic fluorescence intensity for each cell. A decrease in this ratio indicates mislocalization of Ras from the plasma membrane.

-

References

- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Icmt isoprenylcysteine carboxyl methyltransferase [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ICMT - Wikipedia [en.wikipedia.org]

- 7. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

Utilizing Icmt-IN-51 for In Vitro and In Vivo Studies: Application Notes and Protocols

Disclaimer: As of the current date, specific published data on the in vitro and in vivo applications of Icmt-IN-51 is limited. The following application notes and protocols are based on studies conducted with closely related and well-characterized Isoprenylcysteine carboxyl methyltransferase (ICMT) inhibitors, such as cysmethynil and its analog, compound 8.12. These examples are intended to provide a comprehensive framework for designing and executing experiments with this compound. Researchers are advised to perform initial dose-response studies to determine the optimal concentrations for this compound in their specific experimental systems.

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of various proteins, including the Ras superfamily of small GTPases. These proteins play a central role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. The proper localization and function of Ras proteins are dependent on a series of modifications, with the final step being methylation by ICMT. Inhibition of ICMT leads to the mislocalization of Ras from the plasma membrane, thereby disrupting downstream signaling and impeding cancer cell growth and metastasis.[1][2] this compound is an inhibitor of ICMT and is anticipated to exhibit anti-cancer properties by targeting this key enzymatic activity.

Mechanism of Action: Inhibition of the Ras Signaling Pathway

ICMT catalyzes the final step in the processing of CAAX-box containing proteins, such as Ras. This methylation is crucial for their proper subcellular localization and function. By inhibiting ICMT, this compound is expected to prevent the carboxylmethylation of Ras proteins. This leads to their mislocalization from the plasma membrane to internal compartments like the Golgi apparatus and endoplasmic reticulum.[3] The mislocalization of Ras abrogates its ability to activate downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT signaling cascades, which are critical for cancer cell proliferation and survival.[4][5]

In Vitro Applications

Cell Proliferation and Viability Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Quantitative Data Summary (Based on Cysmethynil and Compound 8.12)

| Compound | Cell Line | Assay | IC50 | Reference |

| Cysmethynil | Icmt+/+ MEFs | Cell Viability | ~20 µM | [1] |

| Cysmethynil | PC3 (Prostate) | Cell Viability | Not determined due to low solubility | [6] |

| Cysmethynil | HepG2 (Liver) | Cell Viability | 19.3 µM | [7] |

| Compound 8.12 | Icmt+/+ MEFs | Cell Viability | ~1.7 µM | [6] |

| Compound 8.12 | PC3 (Prostate) | Cell Viability | 2.1 - 14.7 µM (range for analogs) | [8] |

| Compound 8.12 | HepG2 (Liver) | Cell Viability | ~2.5 µM | [6] |

| Cysmethynil | MDA-MB-231 (Breast) | Cell Viability | ~19.1 - <25 µM (range for analogs) | [8] |

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., melanoma, pancreatic, colon) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Ras Localization Assay

Objective: To visualize the effect of this compound on the subcellular localization of Ras.

Experimental Protocol: Immunofluorescence

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with this compound at a concentration determined from the proliferation assay (e.g., 1-2x IC50) for 24-48 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Immunostaining: Incubate the cells with a primary antibody against a Ras isoform (e.g., Pan-Ras, K-Ras, N-Ras) followed by a fluorescently labeled secondary antibody.[10]

-

Counterstaining: Stain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope. A mislocalization of Ras from the plasma membrane to perinuclear regions is expected.

Anchorage-Independent Growth Assay

Objective: To assess the effect of this compound on the tumorigenic potential of cancer cells in vitro.

Experimental Protocol: Soft Agar Colony Formation Assay

-

Base Agar Layer: Prepare a base layer of 0.6% agar in culture medium in 6-well plates.[11][12]

-

Cell Suspension: Mix a single-cell suspension of cancer cells with 0.3% low-melting-point agarose in culture medium containing various concentrations of this compound.

-

Top Agar Layer: Overlay the base agar with the cell-agarose mixture.

-

Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the colonies with medium containing the inhibitor every 3-4 days.

-

Colony Staining and Counting: Stain the colonies with crystal violet and count the number of colonies larger than a certain diameter (e.g., 50 µm).[11] A reduction in the number and size of colonies indicates an inhibition of anchorage-independent growth.[1]

In Vivo Applications

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Quantitative Data Summary (Based on Cysmethynil)

| Compound | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition | Reference | |---|---|---|---|---| | Cysmethynil | Xenograft Mice | PC3 (Prostate) | 100-200 mg/kg, i.p., every 48h | Significant impact on tumor growth |[7] | | Cysmethynil | Xenograft Mice | MDA-MB-231 (Breast) | 100 mg/kg, i.p., every other day | Consistent tumor growth inhibition |[4] |

Experimental Protocol: Tumor Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[4][13]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the anti-tumor effect.

Conclusion

This compound holds promise as a research tool for investigating the role of ICMT in cancer biology and as a potential therapeutic agent. The protocols and data presented here, based on analogous ICMT inhibitors, provide a solid foundation for researchers to begin their in vitro and in vivo studies with this compound. It is crucial to empirically determine the optimal experimental conditions for this compound in each specific cellular and animal model.

References

- 1. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. PFKFB4 interacts with ICMT and activates RAS/AKT signaling-dependent cell migration in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. artscimedia.case.edu [artscimedia.case.edu]

- 12. protocols.io [protocols.io]

- 13. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

Icmt-IN-51: A Tool for Interrogating Post-Translational Modifications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to Icmt and its Role in Post-Translational Modifications

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein that catalyzes the final step in the post-translational modification of a specific group of proteins known as CaaX proteins. This modification process, termed prenylation, is crucial for the proper localization and function of these proteins, many of which are key signaling molecules. The process involves a three-step enzymatic cascade:

-

Isoprenylation: The addition of an isoprenoid lipid (either farnesyl or geranylgeranyl) to a cysteine residue within the C-terminal CaaX motif of the target protein.

-

Proteolysis: The removal of the terminal three amino acids (-aaX) by a specific endoprotease.

-

Carboxyl Methylation: The methylation of the newly exposed isoprenylcysteine residue, a reaction catalyzed by ICMT.

This series of modifications increases the hydrophobicity of the C-terminus, facilitating the anchoring of these proteins to cellular membranes, which is often essential for their biological activity. Prominent substrates of ICMT include members of the Ras superfamily of small GTPases, which are critical regulators of cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many cancers, making the enzymes involved in its post-translational modification, including ICMT, attractive targets for therapeutic intervention.

Icmt-IN-51: A Specific Inhibitor of ICMT

This compound is a small molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase. By blocking the action of ICMT, this compound prevents the final methylation step of CaaX protein maturation. This inhibition leads to the mislocalization of ICMT substrates, such as Ras proteins, away from the plasma membrane, thereby impairing their downstream signaling functions.[1] This targeted disruption of post-translational modification makes this compound a valuable research tool for studying the roles of ICMT and its substrates in various cellular processes and disease states.

Quantitative Data for ICMT Inhibitors

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table includes data for other well-characterized ICMT inhibitors, such as Cysmethynil and C75, to provide a comparative reference for experimental design. Researchers should perform dose-response experiments to determine the optimal concentration for this compound in their specific experimental system.

| Inhibitor | Target | IC50 | Cell-Based Potency (EC50) | Notes |

| Cysmethynil | ICMT | 2.4 µM[2][3] | ~20 µM (cell growth inhibition) | A well-characterized ICMT inhibitor.[4] |

| C75 | ICMT | 0.5 µM[5] | Not widely reported | A potent and specific ICMT inhibitor.[5] |

| UCM-1336 (Compound 3) | ICMT | 2 µM[6][7] | Induces cell death in Ras-mutated cell lines.[6][7] | Selective against other enzymes in the prenylation pathway.[6][7] |

| This compound | ICMT | Data not publicly available | Data not publicly available | A research tool for studying ICMT. |

Experimental Protocols

The following are generalized protocols for using ICMT inhibitors to study post-translational modifications. These should be adapted and optimized for the specific experimental context and for the use of this compound.

Protocol 1: Assessing the Effect of this compound on Cell Viability and Proliferation

Objective: To determine the effective concentration of this compound for inhibiting cell growth and to establish a dose-response curve.

Materials:

-

Cancer cell line of interest (e.g., with known Ras mutations)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations. Include a vehicle-only control (DMSO).

-

Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, 72 hours).

-

Cell Viability Assay: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability. Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Western Blot Analysis of Ras Localization

Objective: To determine if this compound treatment leads to the mislocalization of Ras proteins from the cell membrane to the cytosol, a direct consequence of ICMT inhibition.

Materials:

-

Cells treated with this compound and vehicle control

-

Cell fractionation kit for separating cytosolic and membrane fractions

-

Lysis buffer

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Pan-Ras, anti-Na+/K+ ATPase (membrane marker), anti-GAPDH (cytosolic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Harvesting: Treat cells with an effective concentration of this compound (determined from Protocol 1) or vehicle for a specified time. Harvest the cells.

-

Cell Fractionation: Separate the cytosolic and membrane fractions using a commercial cell fractionation kit according to the manufacturer's protocol.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

-

Sample Preparation: Prepare lysates for SDS-PAGE by adding Laemmli sample buffer and heating.

-

SDS-PAGE and Transfer: Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibodies (anti-Pan-Ras, anti-Na+/K+ ATPase, and anti-GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Compare the distribution of Ras protein between the membrane and cytosolic fractions in this compound-treated cells versus control cells. A successful inhibition of ICMT should result in an increased amount of Ras in the cytosolic fraction. Use the membrane and cytosolic markers to confirm the purity of the fractions.

Mandatory Visualizations

Caption: ICMT-mediated Ras signaling pathway and the inhibitory action of this compound.

Caption: A general experimental workflow for studying the effects of this compound.

References

- 1. pnas.org [pnas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysmethynil - Wikipedia [en.wikipedia.org]

- 5. ICMT inhibitor C75 | ICMT inhibitor | Probechem Biochemicals [probechem.com]

- 6. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Best practices for handling and safety of Icmt-IN-51 in the laboratory.

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, specific handling and safety data for the compound designated "Icmt-IN-51" is not publicly available. This document provides detailed application notes and protocols based on best practices for handling potent, novel small molecule enzyme inhibitors, with specific examples drawn from research on other Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors. It is imperative to supplement these guidelines with a thorough risk assessment and to consult any available supplier-specific information before commencing work.

Introduction to this compound

This compound is presumed to be a small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is the terminal enzyme in the protein prenylation pathway, which is critical for the proper localization and function of numerous proteins involved in cellular signaling, including RAS and Rho GTPases.[1][2] Dysregulation of this pathway is implicated in various diseases, most notably cancer, making ICMT a compelling target for therapeutic intervention.[1][3] Given its role as a likely potent enzyme inhibitor, this compound requires careful handling to ensure personnel safety and experimental integrity.

Hazard Identification and Risk Assessment

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard identification is essential. Potent small molecule inhibitors should be treated as potentially hazardous compounds.

Potential Hazards:

-

Toxicity: The pharmacological activity of this compound implies potential toxicity. The specific target organ toxicity is unknown.

-

Irritation: May cause skin, eye, and respiratory tract irritation upon direct contact or inhalation.

-

Sensitization: Repeated exposure may lead to allergic reactions in susceptible individuals.[1]

-

Unknown Long-Term Effects: As a novel compound, the long-term health effects are uncharacterized.

A comprehensive risk assessment should be conducted before any new procedure involving this compound. This involves identifying hazards, evaluating risks, and implementing control measures.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is required.

Engineering Controls

-

Ventilation: All handling of solid this compound and initial preparation of stock solutions should be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of aerosols or dust.

-

Containment: For procedures with a high risk of aerosol generation, the use of a glove box is recommended.

Personal Protective Equipment (PPE)

-

Gloves: Wear two pairs of nitrile gloves when handling this compound. Change gloves immediately if contaminated.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Lab Coat: A fully buttoned lab coat should be worn at all times.

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a properly fitted respirator (e.g., N95 or higher) should be used.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and ensure safety.

| Parameter | Recommended Conditions |

| Storage Temperature | Store as a solid at -20°C or -80°C for long-term stability. Stock solutions in an appropriate solvent should also be stored at -20°C or -80°C. |

| Light Sensitivity | Store in a light-protected container (e.g., amber vial) to prevent photodegradation. |

| Moisture | Store in a desiccated environment to prevent hydrolysis. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. |

Spill and Waste Management

Spill Procedures:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

For solid spills, gently cover with an absorbent material to avoid raising dust.

-

For liquid spills, absorb with a chemically inert material.

-

Collect all contaminated materials into a sealed, labeled hazardous waste container.

-

Decontaminate the spill area with a suitable cleaning agent (e.g., 70% ethanol), followed by soap and water.

Waste Disposal: All waste contaminated with this compound, including empty vials, pipette tips, and PPE, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Experimental Protocols

The following are generalized protocols for common experiments involving a novel ICMT inhibitor like this compound. Concentrations and incubation times will need to be optimized for your specific cell lines and experimental conditions.

Preparation of Stock Solutions

| Parameter | Recommendation |

| Solvent | Based on the properties of similar compounds, Dimethyl Sulfoxide (DMSO) is a likely suitable solvent. Confirm solubility before preparing a high-concentration stock. |

| Concentration | Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) to minimize the volume of solvent added to experimental assays. |

| Procedure | 1. Weigh the required amount of this compound in a chemical fume hood. 2. Add the appropriate volume of sterile DMSO to the vial. 3. Vortex or sonicate gently until the compound is fully dissolved. 4. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |

| Storage | Store aliquots at -20°C or -80°C in light-protected vials. |

In Vitro Cell-Based Assays (e.g., Proliferation Assay)

This protocol outlines a general workflow for assessing the effect of this compound on cancer cell proliferation.